molecular formula C18H16FN3O5S2 B2937940 (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898405-75-9

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2937940
CAS RN: 898405-75-9
M. Wt: 437.46
InChI Key: OLMFZCFIZLSQQT-CZIZESTLSA-N
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Description

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C18H16FN3O5S2 and its molecular weight is 437.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonylcarbamimidic Azides Synthesis

The study by PeetNorton et al. (1987) discusses the treatment of o-nitrobenzenesulfonyl chloride with 5-aminotetrazole, leading to the synthesis of [(2-nitrophenyl)-sulfonyl]carbamimidic azide, among other products. This research highlights the potential for synthesizing novel compounds with applications in materials science or pharmaceuticals, particularly in the development of new sulfonyl-containing drugs or materials with unique properties (PeetNorton et al., 1987).

Antimicrobial Activity of Eperezolid-like Molecules

Yolal et al. (2012) synthesized compounds related to eperezolid, evaluating their antimicrobial activities. Such studies are crucial for discovering new antibiotics or antimicrobial agents, suggesting that structurally complex compounds like (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide could be explored for antimicrobial properties (Yolal et al., 2012).

Synthesis and Evaluation of Antimicrobial Agents

The work by Janakiramudu et al. (2017) on synthesizing new sulfonamides and carbamates and evaluating their antimicrobial activity underscores the importance of such compounds in developing new treatments for infectious diseases. This research provides a foundation for further exploration of similar compounds for biomedical applications (Janakiramudu et al., 2017).

Synthesis of Benzodiazepin-5-ones

Hemming and Loukou (2004) describe the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from precursors involving nitrobenzoyl and thiazine oxides. This study suggests the potential for creating novel benzodiazepine analogs with applications in neuroscience and pharmacology (Hemming & Loukou, 2004).

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the amplification of the signals mediated by these cyclic nucleotides, leading to various downstream effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The exact pathways affected can vary depending on the cell type and the specific cyclic nucleotide involved. In general, these pathways are involved in the regulation of a wide range of cellular processes, including inflammation, smooth muscle relaxation, and bronchodilation .

Result of Action

The inhibition of PDE3 and PDE4 by this compound leads to a combination of bronchodilator and non-steroidal anti-inflammatory effects . This makes it particularly effective for the treatment of conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory action can help alleviate symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include factors like the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells.

properties

IUPAC Name

N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-2-21-15-8-5-13(22(24)25)11-16(15)28-18(21)20-17(23)9-10-29(26,27)14-6-3-12(19)4-7-14/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMFZCFIZLSQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide

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